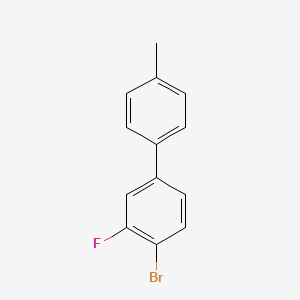
6-fluoro-3-methyl-1,2,3,4-tetrahydroquinoline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-fluoro-3-methyl-1,2,3,4-tetrahydroquinoline hydrochloride is a chemical compound with the molecular formula C10H13FN·HCl. It is a derivative of tetrahydroquinoline, which is a bicyclic compound consisting of a benzene ring fused to a piperidine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-3-methyl-1,2,3,4-tetrahydroquinoline hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with quinoline N-oxide as the raw material.
Methylation: The methyl group is introduced via a methylation reaction using methyl iodide or dimethyl sulfate.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
6-fluoro-3-methyl-1,2,3,4-tetrahydroquinoline hydrochloride can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOCH3), sodium ethoxide (NaOEt)
Major Products Formed
Oxidation: Quinoline derivatives
Reduction: Fully hydrogenated tetrahydroquinoline
Substitution: Various substituted tetrahydroquinoline derivatives
Aplicaciones Científicas De Investigación
6-fluoro-3-methyl-1,2,3,4-tetrahydroquinoline hydrochloride has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is studied for its potential therapeutic effects and as a lead compound in drug discovery.
Biological Research: The compound is used in studies investigating the mechanisms of action of fluorinated quinoline derivatives.
Mecanismo De Acción
The mechanism of action of 6-fluoro-3-methyl-1,2,3,4-tetrahydroquinoline hydrochloride involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
Comparison
- 6-fluoro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride : This compound has additional methyl groups, which may affect its chemical reactivity and biological activity .
- 1,2,3,4-tetrahydroquinoline : Lacks the fluorine and methyl substituents, making it less specific in its interactions and potentially less potent in certain applications .
6-fluoro-3-methyl-1,2,3,4-tetrahydroquinoline hydrochloride stands out due to its unique combination of fluorine and methyl groups, which confer specific chemical and biological properties that are valuable in research and pharmaceutical development .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-fluoro-3-methyl-1,2,3,4-tetrahydroquinoline hydrochloride involves the condensation of 2-amino-3-fluorobenzaldehyde with cyclohexanone followed by reduction and cyclization to form the desired product.", "Starting Materials": [ "2-amino-3-fluorobenzaldehyde", "cyclohexanone", "sodium borohydride", "acetic acid", "hydrochloric acid", "ethanol" ], "Reaction": [ "Step 1: Condensation of 2-amino-3-fluorobenzaldehyde with cyclohexanone in the presence of acetic acid to form 2-(3-fluoro-2-oxocyclohexylideneamino)-3-fluorobenzaldehyde", "Step 2: Reduction of the intermediate product with sodium borohydride in ethanol to form 2-(3-fluoro-2-hydroxycyclohexylideneamino)-3-fluorobenzaldehyde", "Step 3: Cyclization of the intermediate product with hydrochloric acid to form 6-fluoro-3-methyl-1,2,3,4-tetrahydroquinoline hydrochloride" ] } | |
Número CAS |
2680529-51-3 |
Fórmula molecular |
C10H13ClFN |
Peso molecular |
201.7 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



